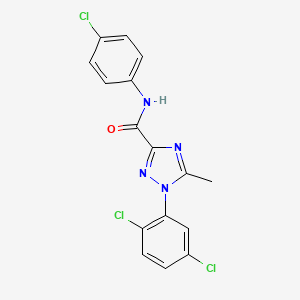![molecular formula C20H19N5O2 B2761220 4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-34-1](/img/structure/B2761220.png)
4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is structurally similar to fentanyl analogues . Fentanyl analogues are a family of synthetic opioids, many of which have been developed for legitimate medical use, while others have been sold as designer drugs . They can have profound pharmacological differences, especially with respect to potency and efficacy .
Chemical Reactions Analysis
The metabolism of fentanyl analogues can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Phase II metabolic reactions can also be expected, comprising glucuronide or sulfate conjugate formation .Aplicaciones Científicas De Investigación
Antitumor Applications
Research into imidazotetrazines, such as those related to the synthesis and chemistry of various derivatives, has indicated potential broad-spectrum antitumor activities. These compounds, through their interaction and decomposition processes, have shown curative activity against certain types of leukemia, suggesting their potential as prodrug modifications for antitumor drugs (Stevens et al., 1984).
Synthesis of Heterocyclic Compounds
The synthesis and structural modification of triazolo and pyrimidines derivatives have been a significant area of research. These processes involve the alkylation and cyclisation of various precursors to produce compounds with potential biological activities. The detailed synthesis pathways contribute to the development of novel heterocyclic compounds, which could have applications in drug development and other areas of chemical research (Haiza et al., 2000).
Development of Dendrimeric Compounds
Dendrimeric compounds based on triazine and featuring various functional groups have been synthesized for potential applications in material science and catalysis. These compounds, characterized by their unique structures and properties, illustrate the versatility of triazine derivatives in creating complex molecular architectures with potential applications in nanotechnology and materials science (Uysal & Koc, 2010).
Nucleic Acid Binding Agents
Triazine derivatives have been synthesized for their potential as nucleic acid binding agents, indicating applications in the study of DNA/RNA interactions and the development of therapeutic agents targeting genetic materials. These compounds' ability to bind to DNA and RNA model sequences suggests their utility in understanding genetic processes and designing drugs targeting specific DNA or RNA sequences (Spychała et al., 1994).
Antimicrobial Studies
The synthesis of novel compounds with antimicrobial properties is another area of application for triazine derivatives. Research has focused on developing compounds that exhibit significant activity against various bacterial and fungal species, contributing to the search for new antimicrobial agents (Padalkar et al., 2014).
Safety And Hazards
Fentanyl analogues have a high potential for addiction and can cause severe adverse effects, including coma and death . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .
Direcciones Futuras
Given the severe health risks associated with fentanyl analogues, future research will likely focus on understanding their pharmacology and toxicology, developing methods for their detection and quantification in biological samples, and finding ways to treat and prevent addiction to these substances .
Propiedades
IUPAC Name |
4-oxo-8-phenyl-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-14(15-8-4-2-5-9-15)21-18(26)17-19(27)25-13-12-24(20(25)23-22-17)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQJQMKDXPUXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)
![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)



![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)
![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)
![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)


![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)
